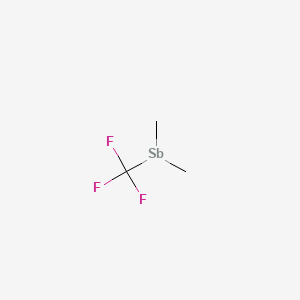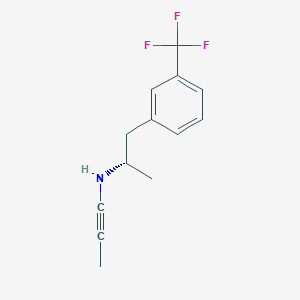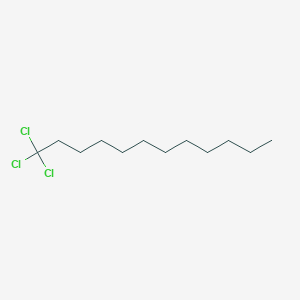![molecular formula C15H24ClCuN6O4- B13416031 copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is a complex compound that involves copper coordination with a peptide-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride typically involves the coordination of copper ions with a peptide ligand. The process often requires the use of copper salts and chiral ligands to achieve high enantioselectivity. For instance, the copper-catalyzed propargylic amination of propargylic esters with amine hydrochloride salts has been realized using copper salts with chiral N,N,P-ligands .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Copper can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper salts, chiral ligands, and various organic substrates. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, propargylic amines can be produced through copper-catalyzed propargylic amination .
科学的研究の応用
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride involves the coordination of copper ions with the peptide ligand. This coordination can influence the reactivity and stability of the compound, allowing it to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions and industrial processes.
Copper(II) chloride: Another widely used copper compound with applications in chemistry and industry.
Uniqueness
Copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride is unique due to its peptide-like structure and the specific coordination of copper ions. This unique structure allows it to participate in specialized reactions and applications that other copper compounds may not be suitable for .
特性
分子式 |
C15H24ClCuN6O4- |
|---|---|
分子量 |
451.39 g/mol |
IUPAC名 |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H25N6O4.ClH.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);1H;/q-1;;+2/p-2/t9-,11-,12-;;/m0../s1 |
InChIキー |
DTNUNAICWDULHO-UVEFGIHYSA-L |
異性体SMILES |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
正規SMILES |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].Cl.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)


![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)


![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)




![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
